molecular formula C17H18N2O5 B12334869 ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate

ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate

Cat. No.: B12334869
M. Wt: 330.33 g/mol
InChI Key: WTICPMGJMIXVNO-WCQYABFASA-N
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Description

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation, followed by intramolecular cyclization. The reaction starts with the condensation of salicylic aldehyde with an active methylene compound, such as malononitrile, in the presence of a base like piperidine. This is followed by intramolecular cyclization via Michael addition to form the chromene ring .

Industrial Production Methods

the principles of green chemistry, such as using environmentally benign catalysts and solvent-free conditions, are often applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted chromenes, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. In cancer cells, it induces apoptosis by increasing mitochondrial superoxide levels and decreasing mitochondrial membrane potential. This leads to the activation of caspase enzymes, which are crucial for the apoptotic process . The compound also induces oxidative stress, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate

InChI

InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3/t11-,13+/m0/s1

InChI Key

WTICPMGJMIXVNO-WCQYABFASA-N

Isomeric SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2[C@@H]1[C@H](C#N)C(=O)OCC)N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N

Origin of Product

United States

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